![molecular formula C8H16N2O B181922 3-Amino-1-(piperidin-1-yl)propan-1-one CAS No. 161862-09-5](/img/structure/B181922.png)
3-Amino-1-(piperidin-1-yl)propan-1-one
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Description
“3-Amino-1-(piperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C8H16N2O . It is used in various scientific research and has been mentioned in several peer-reviewed papers .
Synthesis Analysis
Piperidones, which include “3-Amino-1-(piperidin-1-yl)propan-1-one”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In the synthesis of position isomeric piperidones and their derivatives, considerable efforts have been devoted .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-1-(piperidin-1-yl)propan-1-one” include a molecular weight of 156.23 g/mol, a topological polar surface area of 46.3 Ų, and a complexity of 130 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Amino-1-(piperidin-1-yl)propan-1-one are currently unknown. This compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products
Mode of Action
Compounds containing a piperidine nucleus have been shown to exhibit a wide range of biological activities, including acting as antagonists, agonists, or inhibitors of various receptors and enzymes . The exact mode of action would depend on the specific target and the nature of the interaction.
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (15623 g/mol) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
Based on the known activities of other piperidine derivatives, this compound could potentially have a variety of effects depending on its specific targets .
properties
IUPAC Name |
3-amino-1-piperidin-1-ylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXYKNQQCRFSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424564 |
Source
|
Record name | 3-amino-1-(piperidin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(piperidin-1-yl)propan-1-one | |
CAS RN |
161862-09-5 |
Source
|
Record name | 3-amino-1-(piperidin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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